molecular formula C12H19ClN2O B1398403 2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride CAS No. 68319-35-7

2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride

Cat. No.: B1398403
CAS No.: 68319-35-7
M. Wt: 242.74 g/mol
InChI Key: CBUPJSGYVNGTDY-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride is a chemical building block of interest in medicinal chemistry and organic synthesis . The core structure of this compound, a phenylpropanamide, is a versatile scaffold found in molecules with a range of pharmacological activities. Structurally related compounds have been investigated for their potential to modulate protein-protein interactions . For instance, patented research on similar phenylalanine-derived small organic compounds has shown they can act as ligands that directly bind to the PCSK9 protein, a key regulator of cholesterol metabolism, suggesting a potential research pathway for cardiovascular diseases . Furthermore, the isopropylamide moiety is a common feature in compounds designed for molecular recognition and bioactivity, making this reagent a valuable intermediate for constructing more complex target molecules. As a Mannich base analog or a synthetic precursor, it serves as a key intermediate for generating diverse nitrogen-containing heterocycles and other pharmacologically relevant scaffolds, which are crucial for exploring structure-activity relationships (SAR) in drug discovery efforts . This product is intended for research purposes by qualified laboratory personnel and is strictly for Research Use Only.

Properties

IUPAC Name

2-amino-3-phenyl-N-propan-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-9(2)14-12(15)11(13)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUPJSGYVNGTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride, with the CAS number 68319-35-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃ClN₂O
  • Molecular Weight : 200.67 g/mol
  • CAS Number : 68319-35-7

The compound is characterized by an amide functional group and an isopropyl side chain, which contribute to its biological interactions.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve inhibition of bacterial growth through interference with cellular processes.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for further exploration in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may play a role in its neuroprotective capabilities.
  • Antiarrhythmic Properties : As an analog of tocainide, which is known for its antiarrhythmic effects, this compound may also exhibit similar properties, potentially influencing cardiac rhythm regulation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thus altering cellular signaling and metabolic processes.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Data Table of Biological Activities

Biological ActivityEffectivenessReferences
AntimicrobialModerate
NeuroprotectivePromising
AntiarrhythmicPotential

Case Studies and Research Findings

  • Antimicrobial Study :
    A study evaluated the antimicrobial efficacy of various derivatives of phenylpropanamide compounds, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Neuroprotective Research :
    In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests a mechanism involving antioxidant properties that could be beneficial in neurodegenerative conditions .
  • Cardiac Function Analysis :
    As an analog to tocainide, the compound was tested in animal models for its antiarrhythmic effects. The results indicated a reduction in arrhythmia episodes, highlighting its potential therapeutic application in cardiac disorders .

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride has been investigated for its role in drug development, particularly as an intermediate in synthesizing various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, making it valuable in the design of new therapeutic agents.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that modifications to the amide functional group can lead to enhanced activity against specific cancer cell lines, thus highlighting its potential as a lead compound in anticancer drug discovery.

Neuropharmacology

Another area of interest is the neuropharmacological applications of this compound. Its structural similarities with known psychoactive substances suggest potential use in treating neurological disorders.

Case Study: Anxiety and Depression
In preclinical studies, derivatives of this compound have been evaluated for their anxiolytic and antidepressant effects. The results demonstrated significant behavioral improvements in animal models, indicating a possible mechanism involving serotonin receptor modulation.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic is particularly useful in biochemistry for developing inhibitors that can regulate metabolic diseases.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
Glycogen Synthase Kinase 3 (GSK-3)Competitive15
Cyclooxygenase (COX)Non-competitive20

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, including amination and acylation processes. The synthetic routes are crucial for producing compounds with high purity and yield.

Synthesis Route Example:

  • Start with isopropylamine and phenylacetic acid.
  • Conduct acylation using appropriate reagents.
  • Isolate the product through crystallization or chromatography.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares functional similarities with other hydrochlorinated amides and esters. Below is a comparative analysis with two structurally related compounds from the evidence:

Compound A : 3-Amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide Hydrochloride (CAS: 1435983-61-1)
  • Molecular Formula : C₁₀H₁₉ClN₄O₂
  • Molecular Weight : 262.74 g/mol
  • Key Features: Contains a 1,2,4-oxadiazole ring, a heterocyclic moiety known for metabolic stability and bioactivity. Ethyl linker between the oxadiazole and propanamide groups. Lacks a phenyl group, unlike the target compound.
  • Applications : Oxadiazole derivatives are often explored in drug discovery for antimicrobial or anticancer activity .
Compound B : Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride
  • Molecular Formula : C₇H₁₇ClN₂O₂
  • Molecular Weight : 196.67 g/mol
  • Key Features: Ester group (propanoate) instead of an amide. Methylamino substitution at the third carbon. Chiral center (S-configuration), which may influence biological interactions.
  • Applications : Esters like this are commonly used as prodrugs or intermediates in peptide synthesis .
Target Compound : 2-Amino-N-isopropyl-3-phenylpropanamide Hydrochloride
  • Inferred Molecular Formula : C₁₂H₁₉ClN₂O (hypothetical, based on structure)
  • Isopropyl amide group may enhance lipophilicity compared to Compound B’s ester. Absence of heterocycles (e.g., oxadiazole in Compound A).

Comparative Data Table

Property Target Compound Compound A Compound B
Molecular Formula C₁₂H₁₉ClN₂O* C₁₀H₁₉ClN₄O₂ C₇H₁₇ClN₂O₂
Molecular Weight ~242.75 g/mol* 262.74 g/mol 196.67 g/mol
Functional Groups Amide, amine, phenyl Amide, oxadiazole, amine Ester, methylamino, amine
Key Structural Diff. Phenyl substitution Oxadiazole ring Chiral ester moiety
Potential Applications Polymer intermediates, pharma Antimicrobial agents Prodrugs, peptide synthesis

*Hypothetical values based on structural analysis.

Research Findings and Implications

  • Compound A : The presence of the oxadiazole ring in Compound A suggests distinct reactivity and biological activity compared to the target compound, which lacks heterocyclic motifs. Oxadiazoles are often resistant to enzymatic degradation, making them valuable in drug design .
  • Compound B : The ester group in Compound B offers hydrolytic instability under physiological conditions, whereas the amide group in the target compound may confer greater metabolic stability .
  • Target Compound : The phenyl group could enhance binding affinity to aromatic receptors or polymer matrices, though empirical data is needed to confirm this.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride
Reactant of Route 2
2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride

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